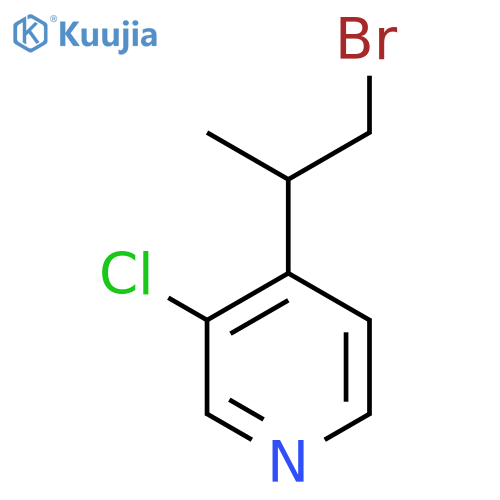Cas no 2229148-60-9 (4-(1-bromopropan-2-yl)-3-chloropyridine)

4-(1-bromopropan-2-yl)-3-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(1-bromopropan-2-yl)-3-chloropyridine
- 2229148-60-9
- EN300-1927169
-
- インチ: 1S/C8H9BrClN/c1-6(4-9)7-2-3-11-5-8(7)10/h2-3,5-6H,4H2,1H3
- InChIKey: JWAHOEZZUMVOHY-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CN=CC=1Cl
計算された属性
- 精确分子量: 232.96069g/mol
- 同位素质量: 232.96069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- XLogP3: 2.8
4-(1-bromopropan-2-yl)-3-chloropyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927169-2.5g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-10.0g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 10g |
$5774.0 | 2023-05-26 | ||
| Enamine | EN300-1927169-0.1g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-0.05g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-10g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-5.0g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-1927169-0.25g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-0.5g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1927169-1.0g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1927169-1g |
4-(1-bromopropan-2-yl)-3-chloropyridine |
2229148-60-9 | 1g |
$1343.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-3-chloropyridine 関連文献
-
2. Back matter
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
10. Book reviews
4-(1-bromopropan-2-yl)-3-chloropyridineに関する追加情報
Introduction to 4-(1-bromopropan-2-yl)-3-chloropyridine (CAS No. 2229148-60-9)
4-(1-bromopropan-2-yl)-3-chloropyridine (CAS No. 2229148-60-9) is a significant intermediate in modern pharmaceutical and agrochemical research, characterized by its unique structural features that make it a valuable building block for synthesizing complex molecules. This compound, featuring both bromo and chloro substituents on a pyridine ring, has garnered attention due to its versatility in medicinal chemistry applications. The presence of these halogen atoms enhances its reactivity, making it particularly useful in cross-coupling reactions and other synthetic transformations essential for drug development.
The bromo and chloro functional groups on the pyridine core provide distinct handles for further chemical manipulation. For instance, the bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, while the chloro group can undergo nucleophilic substitution or serve as a ligand in transition metal catalysis. These properties have made 4-(1-bromopropan-2-yl)-3-chloropyridine a preferred choice for researchers aiming to construct heterocyclic frameworks with precise stereochemical control.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. 4-(1-bromopropan-2-yl)-3-chloropyridine has been employed in the synthesis of novel compounds with potential therapeutic effects. For example, derivatives of this molecule have been explored as kinase inhibitors, where the pyridine scaffold serves as a pharmacophore interacting with key residues in the enzyme active site. The alkyl side chain introduced by the 1-bromopropan-2-yl moiety further modulates the compound's solubility and bioavailability, critical factors in drug design.
One notable application of 4-(1-bromopropan-2-yl)-3-chloropyridine is in the synthesis of antiviral agents. The pyridine ring is a common motif in many antiviral drugs due to its ability to form hydrogen bonds and stack interactions with biological targets. Researchers have leveraged this compound to develop inhibitors of viral proteases and polymerases, where the halogenated substituents enhance binding affinity through dipole-dipole interactions and halogen bonding. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for further optimization.
The agrochemical sector has also benefited from the utility of 4-(1-bromopropan-2-yl)-3-chloropyridine. Its structural features allow for the design of novel pesticides with improved efficacy and environmental safety. For instance, derivatives of this compound have been investigated as herbicides that selectively target weed species without harming crops. The presence of both bromo and chloro groups enables fine-tuning of the molecule's bioactivity, allowing chemists to balance potency with selectivity.
From a synthetic chemistry perspective, 4-(1-bromopropan-2-yl)-3-chloropyridine serves as a versatile precursor for constructing more complex scaffolds. Transition metal-catalyzed reactions are particularly useful here, enabling the introduction of diverse functional groups across multiple positions on the pyridine ring. This flexibility has been exploited in the development of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
The growing interest in green chemistry has prompted researchers to explore sustainable synthetic routes for 4-(1-bromopropan-2-yl)-3-chloropyridine. Catalytic methods that minimize waste and reduce energy consumption are being prioritized. For example, recent advances in photoredox catalysis have enabled the efficient bromination and chlorination of pyridine derivatives under mild conditions, aligning with the principles of sustainable chemistry.
In conclusion, 4-(1-bromopropan-2-yl)-3-chloropyridine (CAS No. 2229148-60-9) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone of medicinal chemistry innovation.
2229148-60-9 (4-(1-bromopropan-2-yl)-3-chloropyridine) Related Products
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 105827-77-8(1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 2229292-84-4(6-chloro-2-methoxy-3-(1H-pyrazol-4-yl)pyridine)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 1426928-20-2(56QS71Swuj)




